Bioisosteric Replacement of Benzene: Comparable Potency with Improved Physicochemical Profile in Sonidegib Analogs
The spiro[3.3]heptane core functions as a saturated bioisostere for a meta-substituted benzene ring. When incorporated into the anticancer drug sonidegib in place of the meta-benzene ring, the resulting saturated analog showed high potency in biological assays, comparable to the parent drug, but with the expected advantages of a saturated scaffold, such as potentially improved metabolic stability and solubility [1].
| Evidence Dimension | Biological Activity (Potency) |
|---|---|
| Target Compound Data | High potency in corresponding biological assays |
| Comparator Or Baseline | Sonidegib (containing a meta-benzene ring) |
| Quantified Difference | Potency was maintained (qualitative statement of 'high potency') |
| Conditions | Incorporation of spiro[3.3]heptane core into sonidegib scaffold; biological assays (type not specified) |
Why This Matters
This demonstrates the scaffold's ability to replace aromatic rings without loss of function, enabling the creation of patent-free analogs with potentially improved drug-like properties.
- [1] Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., ... & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. View Source
